molecular formula C20H33NO8S B3177017 t-Boc-N-Amido-PEG4-Tos CAS No. 1246999-33-6

t-Boc-N-Amido-PEG4-Tos

Cat. No.: B3177017
CAS No.: 1246999-33-6
M. Wt: 447.5 g/mol
InChI Key: NWLAEQSWDZYPBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG4-Tos typically involves the following steps:

    Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected amine is then reacted with a polyethylene glycol (PEG) chain to form the PEGylated intermediate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in facilities equipped with advanced chemical synthesis and purification technologies .

Chemical Reactions Analysis

Types of Reactions: t-Boc-N-Amido-PEG4-Tos undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

t-Boc-N-Amido-PEG4-Tos is extensively utilized in the synthesis of drug conjugates and peptide-based therapeutics. Its PEG spacer enhances the solubility and stability of drug molecules, making it invaluable in pharmaceutical formulations.

Case Study: Antibody-Drug Conjugates (ADCs)

ADCs utilize this compound to link cytotoxic drugs to antibodies, improving targeted delivery to cancer cells while minimizing systemic toxicity. The hydrophilic nature of PEG aids in maintaining solubility in physiological conditions.

Bioconjugation

In biological research, this compound is employed for labeling biomolecules. The hydrophilic PEG spacer improves the solubility and stability of conjugated biomolecules, facilitating their use in various biological assays such as ELISA and chemiluminescence immunoassays.

Case Study: Protein Labeling

Using this compound for protein labeling enhances detection sensitivity in assays due to increased solubility and reduced non-specific binding.

Nanotechnology

The compound is applied in the development of nanocarriers for drug delivery systems. Its ability to form stable conjugates with therapeutic agents allows for controlled release profiles and targeted delivery mechanisms.

Case Study: Lipid Nanoparticles

In lipid nanoparticle formulations, this compound serves as a linker that facilitates the attachment of therapeutic RNA or DNA molecules, enhancing their stability and cellular uptake.

Industrial Applications

In industry, this compound is used for surface modifications to create hydrophilic surfaces beneficial for various processes, including biosensor development and material science.

Biological Activity

t-Boc-N-Amido-PEG4-Tos is a chemical compound that has garnered attention for its versatile applications in bioconjugation and drug delivery. The compound features a polyethylene glycol (PEG) spacer, which enhances solubility and biocompatibility, making it suitable for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound contains several key functional groups:

  • Tosyl Group : Facilitates nucleophilic substitution reactions.
  • Boc-amine Group : Protects amine functionalities during synthesis and can be deprotected under mild acidic conditions to yield a free amine.
  • PEG Spacer : Increases solubility in aqueous environments, enhancing the bioavailability of conjugated drugs.

The compound's structure allows it to engage in various conjugation reactions with biomolecules, making it a valuable tool in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to facilitate the conjugation of therapeutic agents to biomolecules. The following mechanisms are notable:

  • Nucleophilic Substitution : The tosyl group can be replaced by thiol and amino groups through nucleophilic substitution, allowing for the formation of stable conjugates with proteins or other biomolecules .
  • Drug Delivery Systems : The hydrophilic PEG spacer enhances solubility in biological fluids, which is crucial for improving the delivery and efficacy of drugs while minimizing side effects .
  • Targeted Therapy : The ability to form stable conjugates enables targeted delivery systems, enhancing therapeutic efficacy against specific diseases.

Synthesis

The synthesis of this compound involves several steps, including:

  • Protection of amine functionalities using the Boc group.
  • Attachment of the PEG spacer.
  • Introduction of the tosyl group through appropriate chemical reactions.

This multi-step synthesis requires careful control to ensure high purity and consistency, particularly for applications in drug development .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

  • Drug Conjugation Studies : Research demonstrated that drugs conjugated with this compound exhibited improved solubility and bioavailability compared to their non-conjugated counterparts. For instance, studies showed enhanced anti-cancer activity when chemotherapeutic agents were linked to this PEG-based linker .
  • Bioconjugation Techniques : A study investigating the use of this compound for bioconjugation revealed its capacity to create stable conjugates with antibodies, significantly improving their therapeutic index .
  • Nanotechnology Applications : In nanotechnology, this compound has been utilized as a linker in constructing nanoparticles for drug delivery systems aimed at targeted cancer therapies. These systems demonstrated increased efficacy in preclinical models .

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameKey FeaturesUnique Aspects
This compoundContains tosyl group for nucleophilic substitutionOften used in targeted drug delivery strategies
t-Boc-N-Amido-PEG4-MsMesylate group allows rapid couplingMore reactive than tosyl derivatives
BOC-NH-PEG4-NH2Contains amino groups for direct couplingSuitable for peptide synthesis

Properties

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO8S/c1-17-5-7-18(8-6-17)30(23,24)28-16-15-27-14-13-26-12-11-25-10-9-21-19(22)29-20(2,3)4/h5-8H,9-16H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLAEQSWDZYPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128434
Record name 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246999-33-6
Record name 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246999-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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